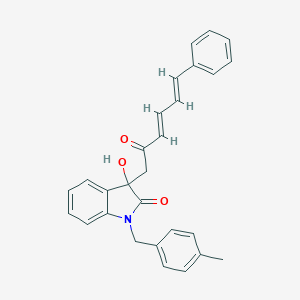
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential use in cancer treatment. It is a derivative of irinotecan, a chemotherapy drug used to treat a variety of cancers including colon, lung, and ovarian cancer. SN-38 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves the inhibition of topoisomerase I, an enzyme that is involved in the unwinding and rewinding of DNA during replication and transcription. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide binds to the active site of topoisomerase I, preventing it from cleaving the DNA strand and causing the formation of a stable complex between the enzyme and DNA. This complex prevents DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is its potency and specificity for topoisomerase I, which makes it an effective tool for studying the enzyme's role in DNA replication and transcription. Additionally, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied and its mechanism of action is well-understood, which makes it a useful reference compound for comparison with other drugs. However, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is highly toxic and requires specialized handling and disposal procedures. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-sulfamoylphenyl)naphthalene-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide treatment, which could help to personalize cancer treatment and improve outcomes. Additionally, there is interest in developing combination therapies that include N-(4-sulfamoylphenyl)naphthalene-2-carboxamide and other drugs to enhance its anti-cancer activity. Finally, there is interest in exploring the potential use of N-(4-sulfamoylphenyl)naphthalene-2-carboxamide in other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesemethoden
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is synthesized from irinotecan, which is converted to N-(4-sulfamoylphenyl)naphthalene-2-carboxamide via a series of chemical reactions. The synthesis method involves the hydrolysis of irinotecan to release N-(4-sulfamoylphenyl)naphthalene-2-carboxamide, followed by purification and isolation of the compound. The process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including those resistant to other chemotherapy drugs. N-(4-sulfamoylphenyl)naphthalene-2-carboxamide works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-(4-sulfamoylphenyl)naphthalene-2-carboxamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Eigenschaften
Produktname |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
|---|---|
Molekularformel |
C17H14N2O3S |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,(H,19,20)(H2,18,21,22) |
InChI-Schlüssel |
PLRVHPXMBBGSAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252989.png)